molecular formula C11H16F3NO2S B2705334 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320378-19-4

3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2705334
CAS No.: 2320378-19-4
M. Wt: 283.31
InChI Key: UXMNPPYORSICTG-UHFFFAOYSA-N
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Description

3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method ensures the formation of the bicyclic skeleton with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This could include the use of advanced catalysts and reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as bicyclo[3.3.1]nonanes and tricyclo[3.2.1.02.7]octanes .

Uniqueness

What sets 3-Methylidene-8-(3,3,3-trifluoropropanesulfonyl)-8-azabicyclo[32

Properties

IUPAC Name

3-methylidene-8-(3,3,3-trifluoropropylsulfonyl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2S/c1-8-6-9-2-3-10(7-8)15(9)18(16,17)5-4-11(12,13)14/h9-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNPPYORSICTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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